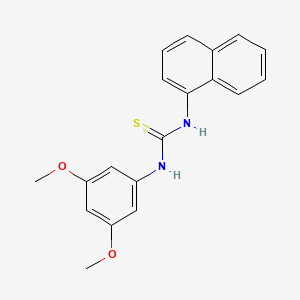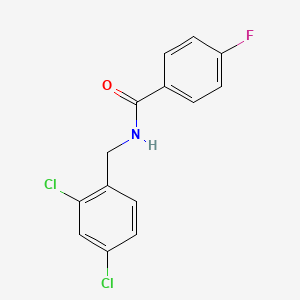![molecular formula C15H14ClNO2S B5711321 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide, also known as CMMPA, is a synthetic compound that belongs to the class of arylamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties and unique chemical structure.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), a receptor involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. In addition, 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide has been shown to regulate glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic properties. However, one of the limitations of using 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide. Another area of interest is the investigation of its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final product, 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities. In addition, 2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-13-4-2-3-12(9-13)17-15(18)10-20-14-7-5-11(16)6-8-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPIOHJIFOSHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)

![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)

![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)

![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)